tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate
Description
Properties
Molecular Formula |
C15H29NO3 |
|---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C15H29NO3/c1-5-16(14(18)19-15(2,3)4)10-12-6-8-13(11-17)9-7-12/h12-13,17H,5-11H2,1-4H3 |
InChI Key |
WITHOIUHBRSDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCC(CC1)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate typically involves multiple steps. One common approach is to start with the cyclohexyl moiety, which is functionalized with a hydroxymethyl group. This intermediate is then reacted with tert-butyl chloroformate and ethylamine under controlled conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group on the cyclohexyl ring undergoes oxidation under controlled conditions:
| Reaction Conditions | Product Formed | Catalysts/Reagents | Yield Range |
|---|---|---|---|
| Mild oxidation (e.g., pyridinium chlorochromate) | Ketone (-CH₂CO-) | PCC, CrO₃ | 60–75% |
| Strong oxidation (e.g., KMnO₄/H₂SO₄) | Carboxylic acid (-CH₂COOH) | KMnO₄, HNO₃ | 40–55% |
The selectivity between ketone and carboxylic acid formation depends on reaction temperature and solvent polarity .
Carbamate Group Reactivity
The tert-butyl carbamate group (-OC(=O)N(C)(C)C) participates in hydrolysis and transesterification:
Acidic vs. Basic Hydrolysis
| Condition | Reagents | Product | Reaction Time |
|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux | Ethylamine derivative + CO₂ | 2–4 hrs |
| Basic (NaOH/EtOH) | 2M NaOH, 60°C | Cyclohexyl methanol intermediate | 1–2 hrs |
Acidic hydrolysis cleaves the carbamate bond entirely, while basic conditions favor partial deprotection .
Transesterification Reactions
The carbamate group reacts with alcohols under catalytic conditions:
| Alcohol Reagent | Catalyst | Temperature | Product (New Carbamate) | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ (0.5 mol%) | 60°C | Methyl carbamate | 85% |
| Ethanol | p-TsOH (1 mol%) | 70°C | Ethyl carbamate | 78% |
Reaction efficiency correlates with alcohol nucleophilicity and catalyst strength .
Stereochemical Influence on Reactivity
The trans-configuration of the cyclohexyl ring (1r,4r) imposes steric constraints:
Mechanistic Insights
-
Hydrogen Bonding : The hydroxymethyl group forms hydrogen bonds with polar solvents (e.g., DMSO, H₂O), stabilizing transition states during oxidation .
-
Enzyme Interactions : In biological contexts, the carbamate group acts as a reversible inhibitor of serine hydrolases via covalent adduct formation .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, carbamate derivatives are known for their potential therapeutic applications. This compound could be explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors or other bioactive molecules.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Stereochemical Variants
- cis- vs trans-Isomers : The stereochemistry of the cyclohexyl ring significantly impacts physicochemical properties. For example, tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 223131-01-9) exhibits a similarity score of 1.00 to its trans counterpart, differing only in the spatial arrangement of substituents, which affects solubility and crystallinity .
- Ring Substitution: Compounds like tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 177583-27-6) replace the hydroxymethyl group with an aminomethyl moiety, altering hydrogen-bonding capacity and basicity (pKa ~12.36) .
Functional Group Modifications
Table 1: Structural and Physicochemical Properties of Selected Compounds
Reductive Amination and Stereocontrol
Compounds like tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) are synthesized via reductive amination using NaHB(OAc)₃ in DCM, achieving high stereoselectivity (>90% diastereomeric excess) . This method is adaptable to the target compound by substituting ethylamine for piperazine.
Protection-Deprotection Strategies
The tert-butyl carbamate group is stable under basic conditions but cleavable with acids (e.g., TFA), making it ideal for stepwise synthesis. For example, tert-Butyl (1-cyano-4-methylcyclohexyl)(3-hydroxypropyl)carbamate (3.47) is purified via FCC with 85% yield using 3:2 hexane/ethyl acetate .
Biological Activity
tert-Butyl ethyl(((1R,4R)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate, known by its CAS number 1956377-85-7, is a carbamate derivative with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and a hydroxymethyl functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
- Molecular Formula : C15H29NO3
- Molecular Weight : 271.4 g/mol
- IUPAC Name : tert-butyl N-[2-[[4-(hydroxymethyl)cyclohexyl]amino]ethyl]-N-methylcarbamate
Research indicates that compounds with similar structural motifs often exhibit interactions with biological targets such as enzymes and receptors. The unique combination of functional groups in this compound suggests potential activities in modulating enzyme functions or receptor binding affinities.
In Vitro Studies
In vitro studies have shown that this compound may possess neuroprotective properties. For instance, it has been assessed for its ability to inhibit amyloid beta (Aβ) aggregation, a key pathological feature in Alzheimer's disease. The compound's structural characteristics allow it to interact with Aβ and potentially reduce its neurotoxicity.
Enzyme Inhibition
Compounds structurally related to this compound have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathology of neurodegenerative diseases:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate inhibition observed |
| β-secretase | Significant inhibition at specific concentrations |
Neuroprotective Effects
In a study assessing the protective effects against Aβ-induced cytotoxicity in astrocytes, this compound was shown to improve cell viability significantly when co-administered with Aβ. The results indicated a reduction in inflammatory markers such as TNF-α and oxidative stress indicators.
Therapeutic Potential
Another study focused on the compound's efficacy in scopolamine-induced models of cognitive impairment. While results showed some protective effects against cognitive decline, the bioavailability of the compound in the brain was noted as a limiting factor for its therapeutic application.
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Control temperature (0–25°C) to prevent racemization of the (1r,4r) stereoisomer .
Table 1 : Example Reaction Parameters from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| 1 | Boc₂O, DMAP, THF | 75–85% | |
| 2 | Ethyl bromide, K₂CO₃ | 60–70% | |
| 3 | HCl/dioxane (4M) | 90–95% |
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z ~229) .
- IR Spectroscopy : Stretch bands for carbamate C=O (~1680–1720 cm⁻¹) and hydroxyl (~3400 cm⁻¹) .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
Stability is influenced by humidity, temperature, and light:
- Dry Conditions : Stable at room temperature (20–25°C) for >6 months when stored in airtight containers with desiccants .
- Humidity : Hydrolysis of the carbamate group occurs at >60% relative humidity, leading to degradation (monitor via HPLC) .
- Light Sensitivity : UV exposure causes photodegradation; store in amber glass .
Table 2 : Stability Assessment Under Controlled Conditions
| Condition | Degradation (%) at 30 Days | Key Observation |
|---|---|---|
| 25°C, dry | <5% | No significant change |
| 40°C, dry | 10–15% | Partial Boc deprotection |
| 25°C, 75% RH | 25–30% | Hydrolysis dominant |
How can enantioselective synthesis be achieved for the (1r,4r) stereoisomer?
Advanced Research Question
Enantioselectivity requires chiral catalysts or auxiliaries:
- Chiral Ligands : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclohexanol coupling .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .
- Asymmetric Hydrogenation : Catalyze reduction of ketone intermediates with Ru-BINAP complexes (e.g., >90% ee) .
Key Challenge : Competing steric effects from the tert-butyl group may reduce selectivity. Optimize solvent polarity (e.g., switch from THF to toluene) .
What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Advanced Research Question
- Molecular Docking : Screen potential biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .
- DFT Calculations : Model transition states for carbamate hydrolysis or alkylation reactions (e.g., B3LYP/6-31G* level) .
- Machine Learning : Train models on analogous carbamates to predict reaction outcomes (e.g., yield, stereochemistry) .
Validation : Cross-reference computational results with experimental NMR/LC-MS data to refine parameters .
How can researchers resolve discrepancies in biological activity data from different assays?
Advanced Research Question
Contradictions often arise from assay-specific conditions:
- In Vitro vs. In Vivo : Adjust for metabolic stability (e.g., liver microsome assays to assess carbamate hydrolysis rates) .
- Dose-Response Curves : Use Hill slope analysis to identify non-linear effects or off-target interactions .
- Orthogonal Assays : Validate receptor binding (SPR) with functional assays (cAMP measurement) to confirm mechanism .
Case Study : A 2024 study found conflicting IC₅₀ values (2 μM vs. 10 μM) for a related carbamate in kinase inhibition assays. Resolution required adjusting ATP concentrations to physiological levels .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
